molecular formula C13H17NO3S B016623 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate CAS No. 146368-07-2

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Cat. No.: B016623
CAS No.: 146368-07-2
M. Wt: 267.35 g/mol
InChI Key: UQVWIROBIAWZFW-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate is a chemical compound known for its unique structure and properties. It belongs to the class of indolium salts, which are characterized by the presence of an indole ring system. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate typically involves the alkylation of 2,3,3-trimethylindolenine with ethyl iodide, followed by sulfonation. The reaction conditions often include the use of solvents like chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding indole derivatives .

Scientific Research Applications

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate exerts its effects involves its interaction with specific molecular targets. The indolium ring system can interact with various enzymes and receptors, modulating their activity. This compound can also participate in electron transfer processes, making it useful in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
  • 2,3,3-Trimethylindolenine
  • 1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide

Uniqueness

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties. This group enhances the compound’s solubility in water and its reactivity in substitution reactions, making it more versatile compared to its analogs .

Properties

IUPAC Name

1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-5-14-9(2)13(3,4)11-8-10(18(15,16)17)6-7-12(11)14/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVWIROBIAWZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432627
Record name 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146368-07-2
Record name 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

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